![molecular formula C22H27FN4O2S B2601934 4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide CAS No. 2097936-01-9](/img/structure/B2601934.png)

4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

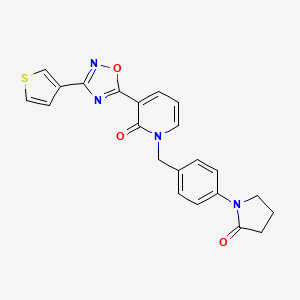

The compound “4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C18H17FN4O. It has a molecular weight of 324.4 g/mol . The compound is also known as 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide .

Molecular Structure Analysis

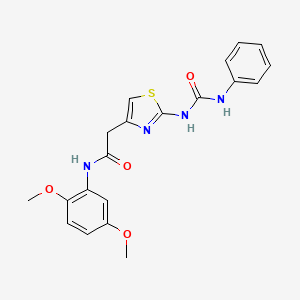

The molecular structure of “this compound” includes a fluorobenzene ring attached to an indole ring via a sulfonamide linkage. The indole ring is further connected to a methylpiperazine ring .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 324.4 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 5. The exact mass and monoisotopic mass of the compound is 324.13863934 g/mol. The topological polar surface area of the compound is 83.3 Ų .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Research indicates that derivatives similar to 4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide exhibit significant antimicrobial and antitumor activities. For instance, compounds with related structures have been synthesized and evaluated for their activities against Mycobacterium smegmatis, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012). Furthermore, sulfonamide derivatives incorporating fluorine and 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, offering potential as antimycobacterial agents with a novel mechanism of action compared to existing drugs (Ceruso et al., 2014).

Anticancer and Antimicrobial Agents

Certain sulfonamides with modifications exhibit enhanced anticancer and antimicrobial properties. A study on novel sulfonamides having biologically active pyridine showed significant antitumor activities against MCF-7 cell lines and antibacterial activity against gram-negative bacteria, indicating their potential as efficient anticancer and antimicrobial agents (Debbabi et al., 2017).

Drug Design and Development

The sulfonamide group plays a crucial role in drug design, appearing in many marketed drugs across various therapeutic areas. Despite concerns over hypersensitivity associated with sulfonamide antibacterials, the sulfonamide group remains an essential and safe component in medicinal chemistry, highlighting its importance beyond antimicrobial applications (Kalgutkar et al., 2010).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects would depend on the specific biological activity exerted by this compound.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has a variety of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2S/c1-16-13-17(7-8-20(16)23)30(28,29)25-15-22(27-11-9-26(2)10-12-27)19-14-24-21-6-4-3-5-18(19)21/h3-8,13-14,22,24-25H,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGFDUWPUQYSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CNC3=CC=CC=C32)N4CCN(CC4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)

![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)

![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)

![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)

![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)